molecular formula C8H10N2O2S B3248639 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine CAS No. 188411-46-3

3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine

Cat. No.: B3248639
CAS No.: 188411-46-3
M. Wt: 198.24 g/mol
InChI Key: HZNAYERNAPSSRU-UHFFFAOYSA-N
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Description

3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine (CAS Number: 188411-46-3) is a high-purity chemical building block and research compound with significant potential in medicinal chemistry and pharmacology. This tetrahydrobenzo[b]thiophene derivative is supplied with a guaranteed purity of ≥98% and is designed for research and further manufacturing applications only. This compound is of particular interest in the study of cytoprotective and anti-inflammatory pathways. Research indicates that tetrahydrobenzo[b]thiophene derivatives function as non-electrophilic activators of the nuclear factor erythroid 2-related factor 2 (NRF2) pathway . They exert their activity by disrupting the interaction between NRF2 and its negative regulator, KEAP1, specifically by interfering with the KEAP1 Kelch domain, leading to NRF2 stabilization and nuclear translocation . Subsequently, this activation enhances the expression of antioxidant proteins like NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) . In cellular models, such as LPS-stimulated macrophages, these compounds demonstrate potent anti-inflammatory effects by significantly reducing the elevated levels of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, as well as inflammatory mediators like PGE2, COX-2, and NF-κB . The tetrahydrobenzo[b]thiophene scaffold is also recognized as a privileged structure in drug discovery, with related derivatives exhibiting a range of biological activities, including antioxidant and anticancer properties . As a key intermediate, this nitro-substituted amine is a versatile precursor for synthesizing a diverse array of novel heterocyclic compounds for biological evaluation through further chemical elaboration . This product is strictly for laboratory research and further manufacturing use. It is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c9-8-7(10(11)12)5-3-1-2-4-6(5)13-8/h1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNAYERNAPSSRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Nitro 4,5,6,7 Tetrahydrobenzo B Thiophen 2 Amine and Its Precursors

Synthesis of Key Precursors and Intermediate Compounds

The synthesis of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine hinges on the initial construction of a 2-aminotetrahydrobenzo[b]thiophene scaffold. The most prevalent and efficient method for this is the Gewald multicomponent reaction. wikipedia.org This one-pot synthesis is a cornerstone in thiophene (B33073) chemistry, valued for its convergence and the use of readily available starting materials. researchgate.net

A key precursor synthesized via this method is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile . This compound is typically prepared from the reaction of cyclohexanone (B45756), malononitrile, and elemental sulfur. nih.gov The reaction is catalyzed by a base, with morpholine (B109124) or diethylamine (B46881) being commonly employed. nih.govnih.gov The general reaction scheme is presented below:

Gewald Reaction for the Synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile:

Reactants: Cyclohexanone, Malononitrile, Elemental Sulfur

Catalyst: Morpholine or Diethylamine

Solvent: Ethanol or a mixture of DMF/Ethanol researchgate.net

Temperature: Typically heated to 50-60 °C nih.gov

The reaction proceeds through an initial Knoevenagel condensation between cyclohexanone and malononitrile, followed by the addition of sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org

While the 3-carbonitrile precursor is readily accessible, the synthesis of the target compound, this compound, requires a precursor without the electron-withdrawing cyano group at the 3-position, which would otherwise complicate the desired nitration. Therefore, a more suitable precursor is 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene . The synthesis of this intermediate can be approached in a few ways. One potential route involves the use of cyanoacetamide in the Gewald reaction instead of malononitrile, which would yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide. Subsequent hydrolysis and decarboxylation could potentially yield the desired 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. Another theoretical approach is the reductive decyanation of the more commonly synthesized 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. nih.gov However, specific and optimized protocols for the decyanation of this particular substrate are not extensively documented in the literature.

Once the precursor 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene is obtained, the final step is the introduction of the nitro group at the 3-position. This is achieved through electrophilic nitration. Thiophene and its derivatives are generally reactive towards electrophiles. stackexchange.com The nitration of 2-aminothiophenes is expected to be directed to the vacant 3 or 5 positions due to the activating effect of the amino group.

Plausible Nitration Step:

Reactant: 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene

Reagents: A suitable nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic anhydride (B1165640). stackexchange.comorgsyn.org Milder conditions are often preferred for highly reactive substrates like thiophenes to avoid over-nitration or degradation. stackexchange.com

The reaction conditions, particularly temperature, need to be carefully controlled to ensure selective mononitration at the desired position.

Yield Optimization and Scalability Considerations for Academic Synthesis

For academic-level synthesis, the optimization of reaction yields and the consideration of scalability are crucial for obtaining sufficient material for further research.

Yield Optimization:

The yield of the initial Gewald reaction to produce the precursor 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile can be influenced by several factors. Research has explored various modifications to the classical Gewald conditions to enhance yields and reduce reaction times. These include:

Catalyst Choice: While traditional bases like morpholine and diethylamine are effective, other catalysts have been investigated. For instance, the use of piperidinium (B107235) borate (B1201080) as a truly catalytic system has been reported to give excellent yields in short reaction times. thieme-connect.com

Microwave Irradiation: Microwave-assisted synthesis has been shown to significantly accelerate the Gewald reaction, often leading to improved yields and cleaner reaction profiles. researchgate.net

Solvent-Free Conditions: Mechanochemical methods, such as ball milling, have been explored for the Gewald reaction, offering a solvent-free and potentially more environmentally friendly approach. mdpi.com

The following table summarizes some reported yields for the synthesis of the 3-carbonitrile precursor under different conditions:

ReactantsCatalyst/ConditionsSolventYield (%)Reference
Cyclohexanone, Malononitrile, SulfurMorpholineEthanol/DMFNot specified researchgate.net
4-Phenylcyclohexanone (B41837), Malononitrile, SulfurDiethylamine, 50-60°CMethanol74% nih.gov
Cyclohexanone, Malononitrile, SulfurPiperidinium Borate (20 mol%)Not specified96% thieme-connect.com

Scalability Considerations:

Scaling up the synthesis of this compound in an academic laboratory presents several challenges:

Exothermic Nature of Reactions: Both the Gewald reaction and the subsequent nitration can be exothermic. Careful temperature control is essential during scale-up to prevent runaway reactions. The use of an ice bath and slow, portion-wise addition of reagents is a common practice. orgsyn.org

Work-up and Purification: On a larger scale, the isolation and purification of intermediates and the final product can become more challenging. Recrystallization is a common purification technique for the solid precursors, but finding a suitable solvent system for larger quantities may require some experimentation. nih.gov

Handling of Reagents: Scaling up involves handling larger quantities of potentially hazardous materials, such as flammable solvents and corrosive acids. Appropriate safety precautions, including working in a well-ventilated fume hood and using personal protective equipment, are paramount.

Reaction Time and Monitoring: Reactions that are quick on a small scale may require longer reaction times for complete conversion when scaled up. Careful monitoring of the reaction progress using techniques like thin-layer chromatography (TLC) is crucial.

For academic purposes, a multi-gram scale-up of the Gewald reaction is generally feasible with standard laboratory equipment. The subsequent nitration step, due to its potentially hazardous nature, is typically performed on a smaller scale initially to establish safe and optimal conditions before attempting a larger batch.

Chemical Reactivity and Transformation Studies of 3 Nitro 4,5,6,7 Tetrahydrobenzo B Thiophen 2 Amine

Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the thiophene (B33073) ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic substitution. The nitro group itself is also susceptible to reduction.

Reductive Transformations (e.g., to Amino Group)

The reduction of the nitro group is a fundamental transformation, providing a key route to primary amines. researchgate.net This conversion is one of the most common and useful reactions for aromatic and heteroaromatic nitro compounds. researchgate.netwikipedia.org The reduction of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine would yield the corresponding 4,5,6,7-tetrahydrobenzo[b]thiophene-2,3-diamine.

A wide array of reagents and catalytic systems have been developed for the reduction of nitroarenes, many of which are applicable to nitrothiophenes. organic-chemistry.org Common methods include catalytic hydrogenation and the use of metals in acidic media. wikipedia.orgyoutube.com

Table 1: Common Reagents for Nitro Group Reduction

Reagent/SystemTypical ConditionsComments
H₂, Pd/C or PtO₂Pressurized H₂ gas, various solvents (e.g., ethanol, ethyl acetate)Highly efficient and clean method; widely used in industry. wikipedia.orgorganic-chemistry.org
Iron (Fe) in AcidRefluxing acetic acid or HClA classic and cost-effective method for large-scale reductions. wikipedia.orgorganic-chemistry.org
Tin(II) Chloride (SnCl₂)Concentrated HClEffective for laboratory-scale synthesis, particularly for selective reductions. wikipedia.org
Sodium Hydrosulfite (Na₂S₂O₄)Aqueous or biphasic systemsA mild reducing agent often used when other functional groups are sensitive. wikipedia.org
Zinc (Zn) DustAcetic acid or ammonium (B1175870) chlorideCan be used for the reduction to amines or, under different conditions, to hydroxylamines. wikipedia.org

The choice of reducing agent depends on the desired selectivity and the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is highly effective but may also reduce other unsaturated bonds if present. organic-chemistry.org Metal-acid systems are robust but may not be suitable for acid-sensitive substrates. unimi.it The resulting diamine is a versatile intermediate for the synthesis of various heterocyclic systems.

Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying electron-deficient aromatic rings. mdpi.com The presence of a strong electron-withdrawing group, such as the nitro group on the thiophene ring of this compound, activates the ring for attack by nucleophiles. nih.govnih.gov This reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a stable intermediate known as a Meisenheimer complex. mdpi.comnih.gov

In nitrothiophenes, the nitro group facilitates the substitution of a suitable leaving group (like a halogen) located at a position activated by the nitro group. nih.govmdpi.com For this compound, the nitro group at the C3 position would strongly activate the C2 position for nucleophilic attack. However, since the C2 position is occupied by the amino group, which is not a good leaving group, direct substitution at this position is unlikely. Instead, SNAr reactions would be more feasible if a leaving group were present at an activated position. Studies on related nitrothiophenes show that nucleophiles such as amines (pyrrolidine, piperidine, morpholine) can readily displace leaving groups. nih.gov The reaction rates are often enhanced in polar solvents and ionic liquids. nih.gov

Reactions Involving the Amino Group

The amino group at the C2 position of the thiophene ring is a versatile functional handle, readily participating in a range of reactions typical of primary aromatic amines.

Acylation Reactions (e.g., Amide Formation)

The primary amino group of 2-aminothiophene derivatives can be easily acylated to form the corresponding amides. This reaction is fundamental in organic synthesis and is widely used to introduce a variety of substituents. researchgate.netucl.ac.uk The acylation of 2-amino-4,5,6,7-tetrahydrobenzothiophene derivatives has been accomplished using several methods, including reaction with acyl chlorides, acid anhydrides, or carboxylic acids in the presence of coupling agents. semanticscholar.org

For example, related 2-amino-4,5,6,7-tetrahydro-benzothiophene 3-amide derivatives have been successfully acylated at the 2-amino position. semanticscholar.org The reaction conditions can be tailored based on the reactivity of the acylating agent.

Table 2: Acylation Methods for 2-Aminotetrahydrobenzothiophene Derivatives

Acylating AgentReagent/CatalystConditionsProductRef.
Acyl ChloridesNaOH (base)Not specified2-Acylamino derivative semanticscholar.org
Trifluoroacetic anhydride (B1165640) (TFAA)None60 °C2-Trifluoroacetylamino derivative semanticscholar.org
Carboxylic AcidsEDC, DMSONot specified2-Acylamino derivative semanticscholar.org
Carboxylic AcidsHATU, DIPEANot specified2-Acylamino derivative semanticscholar.org
Ethanoic AnhydrideSodium AcetateRefluxN-(3-Cyano...)-acetamide nih.gov
Formic AcidNoneRefluxN-(3-Cyano...)-formamide nih.gov

These reactions demonstrate the facile conversion of the amino group into various amides, which can significantly alter the compound's biological and chemical properties.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. organic-chemistry.org This reaction is a cornerstone of imine chemistry and provides a pathway to a vast array of heterocyclic compounds and other synthetic intermediates. researchgate.net

The synthesis of Schiff bases from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives has been reported by reacting them with various aromatic aldehydes. nih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol.

Table 3: Schiff Base Formation from a 2-Aminotetrahydrobenzothiophene Derivative

AldehydeReaction ConditionsProduct StructureRef.
o-Bromo benzaldehydeEthanolic solution, refluxImine with o-bromophenyl group nih.gov
p-Nitro benzaldehydeEthanolic solution, refluxImine with p-nitrophenyl group nih.gov
Indole-3-carboxaldehydeEthanolic solution, refluxImine with indole-3-yl group nih.gov

The formation of the C=N double bond is a reversible reaction, often driven to completion by removing the water formed during the reaction. organic-chemistry.org These Schiff bases are valuable precursors for the synthesis of more complex molecules. nih.gov

Diazotization and Coupling Reactions

Like other primary aromatic amines, the amino group of 2-aminothiophenes can be converted into a diazonium salt. researchgate.net This process, known as diazotization, is typically performed by treating the amine with sodium nitrite (B80452) (NaNO₂) in a strong acid (like HCl or H₂SO₄) at low temperatures (0–5 °C). unb.cacuhk.edu.hk

The resulting thienyl diazonium salt is a reactive intermediate that can undergo coupling reactions with electron-rich aromatic compounds, such as phenols or anilines, to form highly colored azo compounds. sapub.orgjbiochemtech.com This reaction is the basis for the synthesis of a large class of azo dyes. cuhk.edu.hk Research has described the synthesis of disazo disperse dyes where 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes serve as the initial diazo component, which is then coupled to phenyl or naphthyl middle components. sapub.org These dyes have been shown to produce shades ranging from red-brown to blue on polyester (B1180765) fabrics. sapub.org

Table 4: Components in Azo Coupling Reactions

StepReagentsIntermediate/Product
Diazotization 2-Aminothiophene derivative, NaNO₂, conc. H₂SO₄ or HCl (0-5 °C)Thienyl diazonium salt
Coupling Thienyl diazonium salt + Electron-rich coupling component (e.g., β-naphthol, N,N-dimethylaniline, phenyl derivatives, naphthyl derivatives)Azo dye

The stability of the diazonium salt and the success of the coupling reaction are dependent on careful control of the reaction conditions, especially temperature. researchgate.net

Other Functional Group Interconversions of the Amino Moiety

The primary amino group at the C2 position is a key site for functionalization. While direct reactions on the nitro-substituted title compound are not extensively documented, the reactivity can be inferred from its close analogue, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. The amino group in these systems readily undergoes acylation and formylation. For instance, treatment with acetic anhydride or formic acid leads to the corresponding N-acetyl and N-formyl derivatives, respectively nih.gov.

Another significant transformation involves the reaction with isothiocyanates. The reaction of related 2-aminotetrahydrobenzo[b]thiophenes with benzoyl isothiocyanate yields N-benzoylthiourea derivatives. These intermediates are pivotal in the synthesis of more complex heterocyclic systems researchgate.net. This reactivity highlights the nucleophilic character of the amino group, enabling the formation of various amide, formamide (B127407), and thiourea (B124793) linkages, which serve as precursors for further cyclization reactions.

Table 1: Examples of Amino Group Functionalization on Related Scaffolds

Reagent Product Type Reference
Acetic Anhydride N-Acetamide nih.gov
Formic Acid N-Formamide nih.gov
Benzoyl Isothiocyanate N-Benzoylthiourea researchgate.net

Reactivity of the Thiophene Ring System

The electronic nature of the thiophene ring in this compound is significantly influenced by the opposing effects of the C2-amino and C3-nitro substituents. The amino group is a powerful electron-donating group that activates the ring towards electrophilic attack, while the nitro group is a strong electron-withdrawing group that deactivates it libretexts.org.

In general, electrophilic aromatic substitution on a thiophene ring occurs preferentially at the C2 or C5 position. For the title compound, the C2 position is already substituted. The C2-amino group, being a potent activating ortho-, para-director, would strongly favor substitution at the C3 position. However, this position is blocked by the nitro group youtube.com.

The C3-nitro group is a strong deactivating group and a meta-director youtube.com. The combined effect of the powerful activating C2-amino group and the deactivating C3-nitro group creates a complex reactivity profile. The electron-donating effect of the amino group via resonance would increase the electron density of the ring, while the nitro group would significantly decrease it through both resonance and inductive effects libretexts.org. Consequently, electrophilic substitution on the thiophene ring is expected to be difficult and would likely require harsh reaction conditions.

The presence of the strongly electron-withdrawing nitro group at the C3 position renders the thiophene ring electron-deficient and thus susceptible to nucleophilic attack. This is a common reactivity pattern for nitro-substituted aromatic and heteroaromatic systems. Nucleophilic aromatic substitution (SNAr) could potentially occur, with a suitable nucleophile displacing either the amino group at C2 or another leaving group if one were present.

Studies on the related compound 3-bromo-2-nitrobenzo[b]thiophene have shown that reaction with nucleophiles like anilines can lead to not only the expected substitution product but also a rearranged isomer, 2-amino-3-nitrobenzo[b]thiophene researchgate.net. This suggests that nucleophilic attack can initiate complex reaction cascades, possibly involving the migration of the nitro group researchgate.net.

Functionalization of the Saturated Cyclohexane (B81311) Ring

The saturated cyclohexane portion of the molecule offers additional sites for chemical modification, although these positions are generally less reactive than the thiophene ring. The methylene (B1212753) groups at the C4 and C7 positions, being adjacent to the thiophene ring, are analogous to benzylic positions and can be targeted for functionalization.

Potential reactions include free-radical halogenation, which would selectively introduce a halogen atom at the C4 or C7 position. These halogenated intermediates could then undergo subsequent nucleophilic substitution or elimination reactions to introduce a variety of functional groups or a double bond into the cyclohexane ring. Oxidation of these positions to introduce a carbonyl group is another plausible transformation, which would provide a handle for further derivatization, such as aldol (B89426) condensations or reductive aminations.

Rearrangement Reactions and Fragmentation Pathways

The unique substitution pattern of this compound suggests the possibility of interesting rearrangement reactions. As observed in related 2-nitro- and 3-nitrothiophene (B186523) systems, base-catalyzed rearrangements involving migration of the nitro group are known to occur, particularly during nucleophilic substitution reactions researchgate.net. Such rearrangements could provide pathways to novel isomers that are not accessible through direct synthesis.

Under mass spectrometry conditions, the molecule is expected to exhibit characteristic fragmentation patterns. The analysis of related structures provides a guide to the likely pathways:

Loss of Nitro Group Components : A primary fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group, either as a nitro radical (•NO₂) or as nitric oxide (•NO) youtube.com. This would lead to significant peaks corresponding to [M-46]⁺ and [M-30]⁺.

Amine Group Cleavage : Cleavage of the C-N bond of the amino group is another common fragmentation route.

Thiophene Ring Fragmentation : Benzo[b]thiophene derivatives often show fragmentation patterns involving the cleavage of the thiophene ring, such as the loss of a thioformyl (B1219250) radical (•CHS) or other sulfur-containing fragments nih.gov.

Retro-Diels-Alder Reaction : The saturated cyclohexane ring could potentially undergo a retro-Diels-Alder reaction, leading to the expulsion of ethene and the formation of a diene-containing fragment.

Formation of Fused Heterocyclic Systems from this compound

The juxtaposition of the nucleophilic amino group and the electron-withdrawing nitro group makes this compound an excellent precursor for the synthesis of fused polycyclic heterocyclic systems. This "ortho-amino-nitro" arrangement is a classic synthon for building five- or six-membered rings.

By analogy with related 2-amino-3-cyanotetrahydrobenzo[b]thiophenes, this compound can be expected to react with various bifunctional reagents to construct novel fused ring systems researchgate.netnih.gov. For example:

Fused Pyrimidines : Reaction with reagents like benzoyl isothiocyanate would form a thiourea intermediate. Subsequent base-catalyzed intramolecular cyclization, with the amino group attacking the nitrile-like functionality of the activated nitro group or a derivative thereof, could lead to the formation of a thieno[2,3-d]pyrimidine (B153573) ring system researchgate.netnih.gov.

Fused Triazoles or Pyrazoles : Reactions with reagents containing N-N bonds, such as hydrazine (B178648) or its derivatives, could lead to the formation of fused nitrogen-containing heterocycles through condensation and cyclization reactions.

These transformations are highly valuable for generating chemical diversity and producing compounds with potential biological activity, as fused thiophene derivatives are known to possess a wide range of pharmacological properties.

Table 2: Potential Fused Heterocyclic Systems from this compound

Reagent Class Potential Fused Ring System
β-Ketoesters Thieno[2,3-b]pyridines
Isothiocyanates/Isocyanates Thieno[2,3-d]pyrimidines
Hydrazine Derivatives Thieno[2,3-d]pyridazines

Derivatization and Analog Synthesis of the 3 Nitro 4,5,6,7 Tetrahydrobenzo B Thiophen 2 Amine Scaffold

Rational Design Principles for Novel Analogues

The design of new analogs based on the tetrahydrobenzo[b]thiophene scaffold is often guided by structure-activity relationship (SAR) studies. The primary goal is to systematically alter parts of the molecule to enhance desired properties, such as biological potency or selectivity, while minimizing undesired effects. Key strategies in the rational design of these analogs include modifying the substitution pattern to create diverse electronic and lipophilic environments. researchgate.net For instance, the introduction of various substituents on the 2-amino group or the saturated portion of the ring system can significantly influence how the molecule interacts with biological targets. researchgate.netnih.gov This approach has been instrumental in the discovery of lead molecules for various therapeutic areas, including cancer and oxidative stress-related diseases. researchgate.netresearchgate.net The rationale often involves leveraging the known biological importance of the 2-aminothiophene motif, which is present in several marketed drugs and pharmacologically important compounds. beilstein-journals.org

Synthesis of N-Substituted Derivatives

The primary amino group at the C-2 position is a prime site for derivatization, allowing for the synthesis of a wide range of N-substituted analogs. Standard organic reactions are frequently employed to introduce alkyl, aryl, acyl, and other functional groups.

Common N-substitution reactions include:

Acylation: Reaction with acylating agents like acetic anhydride (B1165640) or benzoyl isothiocyanate yields the corresponding N-acetyl or N-benzoylthiourea derivatives. nih.govrsc.org

Formylation: Treatment with formic acid can produce N-formyl derivatives. nih.gov

Reaction with Isocyanates: Phenylisocyanate reacts with the amino group to form urea (B33335) derivatives. mdpi.com

Schiff Base Formation: Condensation with various aldehydes, such as isovanillin, results in the formation of Schiff bases (imines). researchgate.netgoogle.com

N-Arylation: Direct N-arylation can be achieved by reacting the parent amine with activated aryl halides, such as o-fluoronitrobenzene, in the presence of a base. researchgate.net

A general protocol for synthesizing N-aryl and N-alkyl derivatives of 3-nitrothiophenes involves the reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol, which serves as a precursor to 2-mercaptoacetaldehyde. beilstein-journals.orgstudfile.net This method allows for the efficient preparation of a library of N-substituted 2-amino-3-nitrothiophenes. beilstein-journals.org

ReagentReaction TypeDerivative Class
Acetic AnhydrideAcylationN-Acetamide
Formic AcidFormylationN-Formamide
Terephthaloyl dichlorideAcylationN,N'-Terephthalamide
PhenylisocyanateAdditionN-Phenylurea
BenzoylisothiocyanateAddition-AcylationN-Benzoylthiourea
Aldehydes (e.g., isovanillin)CondensationSchiff Base (Imine)
o-FluoronitrobenzeneNucleophilic Aromatic SubstitutionN-Aryl Amine

Modifications of the Nitro Group

The nitro group at the C-3 position is a key functional handle that can be transformed to introduce further structural diversity. Its strong electron-withdrawing nature also influences the reactivity of the entire ring system.

Key transformations of the nitro group include:

Reduction to an Amino Group: The most common modification is the reduction of the nitro group to a primary amine, yielding a 2,3-diamino derivative. This transformation fundamentally changes the electronic properties of the scaffold, converting a strong electron-withdrawing group into a strong electron-donating group. Standard reduction methods are applicable, including:

Catalytic hydrogenation using catalysts like Palladium (Pd), Platinum (Pt), or Raney Nickel. masterorganicchemistry.com

The use of metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). masterorganicchemistry.com

Other reagents like sodium borohydride (B1222165) in the presence of a catalyst or trichlorosilane. google.com The resulting diamine is a valuable intermediate for synthesizing fused heterocyclic systems, such as thieno[3,2-b]pyrroles.

Nucleophilic Aromatic Substitution (SNAr): In highly activated systems, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions. For example, 3-nitrothiophenes bearing carbonyl groups at the C-2 and C-5 positions react with various sulfur nucleophiles (thiolates) to displace the nitro group and form new C-S bonds. mdpi.comresearchgate.net This reaction pathway allows for the construction of complex thieno[3,2-b]thiophene (B52689) systems. researchgate.net

Reaction TypeReagentsProduct Functional Group
ReductionH2 / Pd, Pt, or NiAmine (-NH2)
ReductionFe, Sn, or Zn / HClAmine (-NH2)
Nucleophilic SubstitutionThiolates (e.g., R-S-)Thioether (-S-R)

Functionalization at Other Positions of the Tetrahydrobenzo[b]thiophene Ring System

Introducing substituents onto the saturated cyclohexene (B86901) ring (positions C-4, C-5, C-6, and C-7) is typically achieved by starting with a pre-functionalized cyclic ketone in the initial Gewald synthesis. The Gewald reaction, a multicomponent reaction between a ketone, an activated nitrile, and elemental sulfur, is the foundational method for constructing the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core. nih.gov

By selecting an appropriately substituted cyclohexanone (B45756), one can incorporate a variety of functional groups into the final heterocyclic product. For instance:

Using 4-phenylcyclohexanone (B41837) leads to the formation of 6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine derivatives. researchgate.netnih.gov

Starting with 4-tert-butylcyclohexanone (B146137) yields the corresponding 6-tert-butyl analogs.

This "substrate-based" approach provides a reliable method for controlling substitution on the saturated ring, which is crucial for tuning the steric and electronic properties of the molecule.

Synthesis of Complex Polycyclic Systems Incorporating the Core Structure

The 2-amino-3-nitro-tetrahydrobenzo[b]thiophene scaffold is an excellent precursor for the synthesis of fused heterocyclic systems. The vicinal amino and nitro groups can participate in cyclization reactions to form an additional ring, leading to complex polycyclic architectures. Although many examples start from the analogous 3-cyano or 3-carboxylate derivatives, the principles are directly applicable.

Common cyclization strategies include:

Thieno[2,3-d]pyrimidine (B153573) Synthesis: The 2-amino group can react with various one-carbon synthons to build a fused pyrimidine (B1678525) ring. For example, heating with formic acid or formamide (B127407) can lead to the formation of a thieno[2,3-d]pyrimidin-4(3H)-one. researchgate.net

Thienopyrrolidinedione Synthesis: Reaction of the 2-amino group with succinic anhydride can yield a fused pyrrolidinedione ring system. google.com

Annulated Thiophenes from Thiourea (B124793): N-acylthiourea derivatives, formed by reacting the 2-amino group with benzoylisothiocyanate, can be cyclized to create other annulated thiophene (B33073) products. rsc.org

Thieno[3,2-b]pyrrole Synthesis: A key strategy involves the reduction of the 3-nitro group to an amine, followed by intramolecular cyclization or reaction with a suitable reagent to form a fused pyrrole (B145914) ring, yielding the thieno[3,2-b]pyrrole system.

These reactions significantly expand the chemical space accessible from the initial scaffold, providing access to rigid, planar polycyclic systems with distinct properties. researchgate.net

Combinatorial Chemistry Approaches to Library Generation

While specific high-throughput combinatorial syntheses for 3-nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine are not extensively detailed, the synthetic routes used for its preparation and derivatization are highly amenable to combinatorial chemistry approaches. The goal of such an approach is to rapidly generate a large library of structurally related compounds for screening purposes.

Key aspects that facilitate library generation include:

The Gewald Reaction: As a multicomponent reaction, it is inherently suited for combinatorial synthesis. By varying the three main components—the cyclic ketone, the active methylene (B1212753) nitrile, and the sulfur source—a diverse set of core scaffolds can be produced. A matrix of different substituted cyclohexanones and various nitriles can be reacted in parallel to create a library of foundational tetrahydrobenzo[b]thiophene structures.

Derivatization of the 2-Amino Group: The reactivity of the primary amine allows for a second dimension of diversity. A library of core scaffolds can be further functionalized in a parallel fashion using a panel of reagents such as acyl chlorides, isocyanates, aldehydes, and sulfonyl chlorides to create extensive libraries of N-substituted derivatives.

This two-tiered strategy—varying the core structure via the Gewald reaction and then diversifying the periphery via N-functionalization—is a powerful method for systematically exploring the structure-activity relationships of this compound class.

Mechanistic and Theoretical Investigations of 3 Nitro 4,5,6,7 Tetrahydrobenzo B Thiophen 2 Amine

Elucidation of Reaction Mechanisms for Synthetic Transformations

The primary synthetic route to the 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene core is the Gewald reaction. This multi-component reaction involves the condensation of a ketone or aldehyde (cyclohexanone in this case), an activated nitrile, and elemental sulfur in the presence of a base. The mechanism is a cornerstone for producing a wide array of substituted 2-aminothiophenes. nih.gov The subsequent introduction of the nitro group at the 3-position is typically achieved through electrophilic nitration.

Furthermore, the 2-amino group of the tetrahydrobenzo[b]thiophene scaffold serves as a versatile nucleophilic center for a variety of synthetic transformations. For instance, it can react with reagents like benzoylisothiocyanate to form thiourea (B124793) derivatives, which can then be cyclized to create annulated thiophene (B33073) systems. researchgate.net It can also undergo condensation with aldehydes and ketones to form Schiff bases. nih.gov Understanding the mechanisms of these reactions—such as nucleophilic attack, condensation, and cyclization—is fundamental to expanding the chemical diversity of this class of compounds.

Computational Chemistry Studies on Molecular Structure and Reactivity

Computational chemistry provides invaluable insights into the properties of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine at the molecular level, complementing experimental findings.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For the related compound, 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, DFT calculations using the B3LYP method with a 6-311++G(d,p) basis set have been employed to determine its optimized molecular structure, vibrational frequencies, and spectroscopic properties. researchgate.net

These calculations provide precise data on bond lengths, bond angles, and dihedral angles, which are in excellent agreement with experimental results. researchgate.net DFT is also used to calculate global reactivity descriptors, such as chemical hardness, softness, and electronegativity, which help to correlate the chemical structure with reactivity. researchgate.netnih.gov

Table 1: Selected Optimized Geometrical Parameters of the 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Core (Based on related structures). researchgate.net
ParameterBond/AngleCalculated Value (B3LYP)
Bond Length (Å)S1-C21.765
S1-C7a1.778
C2-N81.348
C2-C31.417
Bond Angle (°)C7a-S1-C291.9
N8-C2-S1123.5
N8-C2-C3127.3
C3-C2-S1109.2

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations can confirm the stability of complexes formed between a ligand, such as a tetrahydrobenzo[b]thiophene derivative, and a biological target like a protein. By analyzing parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), researchers can assess the stability and dynamics of the molecule within a binding site. researchgate.net For this compound derivatives, MD simulations would be instrumental in evaluating their interaction stability with specific enzymes or receptors.

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for analyzing the electron density (ρ) of a molecule to define its chemical structure and bonding characteristics. amercrystalassn.org This theory partitions a molecule into atomic basins based on the topology of the electron density gradient vector field. uni-rostock.dee-bookshelf.de

A key aspect of QTAIM is the analysis of critical points in the electron density, particularly bond critical points (BCPs), which are found along the path of maximum electron density between two bonded atoms. researchgate.net The properties of the electron density at these BCPs, such as its magnitude (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature of the chemical bond (e.g., covalent vs. ionic or hydrogen bonds). researchgate.net QTAIM analysis can be applied to this compound to precisely characterize its intramolecular bonds and non-covalent interactions.

Electronic Structure Analysis and Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental framework for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as the nucleophile, while the LUMO, the lowest energy orbital without electrons, acts as the electrophile. youtube.com

The energy of the HOMO (EHOMO) is related to the molecule's electron-donating ability, while the energy of the LUMO (ELUMO) reflects its electron-accepting ability. The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. taylorandfrancis.com For derivatives of tetrahydrobenzo[b]thiophene, DFT calculations have been used to determine these FMO properties to understand their reactivity. researchgate.net

Table 2: Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors (Based on data for potent antioxidant tetrahydrobenzo[b]thiophene derivatives). researchgate.net
Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Tetrahydrobenzo[b]thiophene Derivative 1-5.61-1.604.01
Tetrahydrobenzo[b]thiophene Derivative 2-6.17-2.703.47
Tetrahydrobenzo[b]thiophene Derivative 3-5.83-2.423.41

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their reactivity. These models use molecular descriptors—numerical values that encode structural, physicochemical, or electronic features of a molecule—to predict reactivity.

While specific QSRR studies on this compound are not extensively documented, the methodology is widely applied in medicinal chemistry as Quantitative Structure-Activity Relationship (QSAR) studies. researchgate.netfrontiersin.org A typical QSRR study involves calculating a set of descriptors (e.g., topological indices, quantum chemical parameters like HOMO/LUMO energies, steric parameters) for a series of related compounds. Statistical methods are then used to build a regression model that links these descriptors to an experimentally measured reactivity parameter. Such a model could be developed for derivatives of this compound to predict their behavior in specific chemical reactions, thereby accelerating the discovery of new compounds with desired properties.

Advanced Spectroscopic and Crystallographic Methodologies in Structural Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, offering detailed insights into the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine is expected to reveal distinct signals corresponding to the different sets of protons within the molecule. The primary amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration. The four methylene (B1212753) groups (C4-H₂, C5-H₂, C6-H₂, C7-H₂) of the saturated carbocyclic ring are anticipated to produce signals in the aliphatic region of the spectrum. Due to their differing proximity to the thiophene (B33073) ring, these typically manifest as multiplets. For related tetrahydrobenzo[b]thiophene structures, these aliphatic protons are often observed in the δ 1.8–2.9 ppm range. nih.gov The integration of these signals would correspond to the number of protons in each environment (2H for the amine and 8H total for the tetrahydro ring).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Data is predicted based on analogous structures and functional group effects.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
NH₂ (Amine)Broad singlets (broad)2H
C4-H₂, C7-H₂ (Aliphatic)~2.5 - 2.9Multiplet4H
C5-H₂, C6-H₂ (Aliphatic)~1.8 - 2.0Multiplet4H

The ¹³C NMR spectrum provides a map of the carbon framework. For this compound, a total of eight distinct carbon signals are expected, corresponding to the eight unique carbon atoms in the structure (assuming no accidental equivalence). The chemical shifts are heavily influenced by the attached functional groups. The C2 and C3 carbons of the thiophene ring, bonded to the amine and nitro groups respectively, would be significantly shifted. The C2 carbon, attached to the electron-donating amino group, would appear further upfield compared to the C3 carbon, which is attached to the strongly electron-withdrawing nitro group. The carbons at the ring junction (C3a and C7a) and the four methylene carbons (C4, C5, C6, C7) of the aliphatic ring would resonate at characteristic chemical shifts. In similar tetrahydrobenzo[b]thiophene cores, these aliphatic carbons typically appear in the δ 22-30 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Data is predicted based on analogous structures and functional group effects.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C2 (Thiophene)~150 - 160
C3 (Thiophene)~125 - 135
C3a, C7a (Ring Junction)~120 - 130
C4, C5, C6, C7 (Aliphatic)~22 - 30

While ¹H and ¹³C NMR provide information about the chemical environments, 2D NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) would be used to identify proton-proton couplings, confirming the sequence of the methylene groups in the tetrahydro ring (e.g., correlations between C4-H₂ and C5-H₂, C5-H₂ and C6-H₂, etc.).

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s). This would definitively link the proton signals of the C4, C5, C6, and C7 methylenes to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) couplings between protons and carbons. This is vital for piecing together the entire molecular puzzle. For instance, HMBC would show correlations from the C4 and C7 protons to the ring junction carbons (C3a and C7a), and from the amine protons to the C2 and C3 carbons, thereby confirming the placement of the substituents on the thiophene ring.

Utilization of Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula for this compound is C₈H₁₀N₂O₂S, giving it a molecular weight of approximately 214.24 g/mol . In an electron ionization (EI-MS) experiment, the mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 214.

The fragmentation pattern would provide further structural confirmation. Key expected fragmentation pathways include:

Loss of a nitro group (•NO₂, 46 Da), leading to a prominent fragment ion at m/z 168.

Loss of a hydroxyl radical (•OH, 17 Da) from the nitro group, a process known as an "ortho effect," which can occur in nitro compounds with adjacent groups containing hydrogen.

Cleavage of the saturated ring, leading to various smaller fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z ValueAssignment
214[M]⁺˙ (Molecular Ion)
168[M - NO₂]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. The nitro group (NO₂) will exhibit two strong, characteristic stretching absorptions: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. Additionally, the C-H stretching vibrations of the sp³ hybridized carbons in the tetrahydro ring would be observed just below 3000 cm⁻¹. For similar tetrahydrobenzo[b]thiophene derivatives, NH group absorptions have been noted in the 3221-3265 cm⁻¹ range. nih.govnih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 3500N-H StretchPrimary Amine (NH₂)
2850 - 2960C-H StretchAliphatic (CH₂)
1500 - 1570N=O Asymmetric StretchNitro (NO₂)
1300 - 1370N=O Symmetric StretchNitro (NO₂)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The chromophore in this compound consists of the thiophene ring conjugated with both an electron-donating amino group (an auxochrome) and a powerful electron-withdrawing nitro group. This extensive conjugation is expected to result in strong absorption in the UV region. Nitroaromatic compounds typically display a broad absorption band, and the addition of the amino group would likely cause a bathochromic (red) shift to a longer wavelength. iu.edu For comparison, nitrobenzene (B124822) exhibits a broad absorption around 240 nm. iu.edu The spectrum of the target compound is expected to show a principal absorption band (λₘₐₓ) at a significantly longer wavelength due to the charge-transfer transition from the electron-rich aminothiophene portion to the electron-deficient nitro group.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated. However, a review of published scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. The following subsections describe the specific parameters that such a study would determine.

Determination of Conformation and Dihedral Angles

A crystallographic study would elucidate the preferred conformation of the molecule in the solid state. This includes defining the spatial relationship between the nitro and amine substituents on the thiophene ring and the conformation of the fused, partially saturated cyclohexene (B86901) ring. Key parameters, known as dihedral angles (the angle between planes through two sets of three atoms), would be precisely measured. For instance, the analysis would determine the torsion angle between the plane of the thiophene ring and the plane of the nitro group. Specific dihedral angle values for this compound are not available in the absence of a crystal structure.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Supramolecular Chains)

Understanding the intermolecular forces within a crystal is crucial for predicting its physical properties. X-ray diffraction analysis reveals the nature and geometry of non-covalent interactions, such as hydrogen bonds. In the case of this compound, the primary amine (-NH₂) group can act as a hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the nitrogen atom of the amine group can act as acceptors. These interactions could lead to the formation of complex supramolecular structures, like chains or sheets, within the crystal lattice. Detailed information on these interactions for the title compound is not available in the current scientific literature.

Puckering Parameters for Ring Conformation Analysis

The conformation of the non-aromatic, six-membered ring in the tetrahydrobenzo[b]thiophene core can be quantitatively described by puckering parameters (e.g., Cremer-Pople parameters). These parameters define the exact shape of the ring, such as a chair, boat, or twist-boat conformation. This analysis provides a more detailed conformational picture than simple dihedral angles. As no crystallographic data has been published for this compound, its specific puckering parameters have not been determined.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a purified sample. The experimental results are then compared to the theoretical values calculated from the compound's molecular formula (C₈H₁₀N₂O₂S) to confirm its elemental composition and purity. While this is a standard characterization technique, specific experimental elemental analysis data for this compound is not reported in the reviewed literature.

ElementTheoretical %
Carbon (C)48.47%
Hydrogen (H)5.08%
Nitrogen (N)14.13%
Oxygen (O)16.14%
Sulfur (S)16.17%

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Thin-layer chromatography (TLC) is a rapid and effective method for assessing the purity of a compound and for monitoring the progress of a chemical reaction. A sample of the compound is spotted on a solid stationary phase (like silica (B1680970) gel on a plate) and a liquid solvent (mobile phase) is allowed to move up the plate. The compound's retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a specific compound and solvent system. While TLC would be routinely used during the synthesis and purification of this compound, specific Rf values and the solvent systems used are not documented in available scientific publications.

Biological Activity Research: Mechanistic and Target Oriented Investigations Excluding Clinical Human Trial Data

Molecular Target Identification and Pathway Modulation Studies

Derivatives of the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have been found to interact with a variety of biological targets, leading to the modulation of several key cellular pathways involved in disease processes.

A study investigating a series of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives demonstrated their ability to activate the NRF2 signaling pathway. nih.govmdpi.com The NRF2 pathway is a critical regulator of cellular antioxidant responses. mdpi.com The activation of NRF2 by these compounds was confirmed through the enzymatic activity of NAD(P)H:quinone oxidoreductase 1 (NQO1) and the upregulation of mRNA expression of NQO1 and heme oxygenase-1 (HO-1) in Hepa-1c1c7 cells. nih.govresearchgate.net Notably, three derivatives, designated as 2a, 3a, and 3b, showed a significant increase in NRF2 activation. nih.gov The study found that compounds with a cyano or carboxyl group at the C-2 position of the thiophene (B33073) core were capable of activating NRF2, while those with an ethyl carboxylate group did not show this activity. nih.gov This activation is linked to anti-inflammatory effects, as the compounds were shown to reverse elevated levels of pro-inflammatory cytokines. researchgate.net

Table 1: NRF2 Pathway Activation by Tetrahydrobenzo[b]thiophene Derivatives

Compound NQO1 & HO-1 mRNA Upregulation KEAP1-NRF2 Interaction Inhibition (%)
3a ~3-fold 82.07 ± 3.06
3b ~3-fold 74.83 ± 8.71
2a ~2-fold 64.98 ± 7.01

Data sourced from a study on 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-derived NRF2 activators. nih.gov

The activation of the NRF2 pathway by these tetrahydrobenzo[b]thiophene derivatives is achieved through a non-electrophilic mechanism involving the disruption of the interaction between NRF2 and its negative regulator, Kelch-like ECH-associated protein 1 (KEAP1). nih.govresearchgate.net KEAP1 targets NRF2 for degradation under normal conditions. nih.gov By interfering with the KEAP1-NRF2 interaction, these compounds allow NRF2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant genes. nih.govnih.gov The most active compounds from the series, 3a, 3b, and 2a, demonstrated the highest levels of inhibition of the KEAP1-NRF2 protein-protein interaction, which correlated with their ability to activate NRF2. nih.gov Molecular docking and dynamics studies have been used to predict the binding interactions and conformations of these active compounds with the Kelch domain of KEAP1. nih.govresearchgate.net

Certain derivatives based on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov One particular derivative, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide (referred to as 21a), exhibited significant in vitro cytotoxic activity against the H1299 non-small cell lung cancer cell line with an IC50 value of 12.5 nM. nih.gov Further enzymatic assays revealed that this compound had potent inhibitory activity against both EGFR and HER2, with IC50 values of 0.47 nM and 0.14 nM, respectively. nih.gov These values are comparable to the approved tyrosine kinase inhibitor, imatinib. nih.gov The development of such dual inhibitors is a key strategy in cancer therapy to overcome resistance mechanisms. mdpi.com

Table 2: EGFR and HER2 Inhibition by a Tetrahydrobenzo[b]thiophene Derivative

Compound Target IC50 (nM)
21a EGFR 0.47
HER2 0.14

Data from a study on dual EGFR/HER2 inhibitors based on a thiophene scaffold. nih.gov

The 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has also been utilized to develop inhibitors of tubulin polymerization. nih.gov Microtubules are essential for cell division, and their disruption can lead to mitotic arrest and cell death, making them a key target for anticancer agents. nih.govresearchgate.net A series of 4-substituted 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidines were designed and synthesized, showing potent antiproliferative effects. nih.gov For instance, one of the synthesized compounds demonstrated an average GI50 of approximately 10 nM in a panel of 40 sensitive cancer cell lines. nih.gov These compounds were found to inhibit tubulin assembly and bind to the colchicine (B1669291) site on tubulin. nih.gov Another study on 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-4-methoxybenzo[b]thiophene derivative (compound 4g) identified it as a potent inhibitor of tubulin polymerization with an IC50 of 0.67 µM, leading to the arrest of cancer cells in the G2/M phase of the cell cycle. nih.gov

Research into the biological activities of related heterocyclic compounds suggests that the broader class of molecules may possess inhibitory effects against alpha-glucosidase. researchgate.net This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia. nih.gov While direct studies on 3-nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine are not specified in the provided context, the potential for this scaffold to be adapted for alpha-glucosidase inhibition is an area of interest based on the activities of other nitrogen and sulfur-containing heterocycles. researchgate.netresearcher.life

The versatile 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold has been explored for its inhibitory activity against a range of other enzymes implicated in disease.

COX Enzymes : As part of their anti-inflammatory mechanism linked to NRF2 activation, tetrahydrobenzo[b]thiophene derivatives have been shown to downregulate the expression of cyclooxygenase-2 (COX-2) in lipopolysaccharide-stimulated macrophage cells. researchgate.net

PDK1 and LDHA : In the context of cancer metabolism, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been evaluated as inhibitors of pyruvate (B1213749) dehydrogenase kinase 1 (PDK1) and lactate (B86563) dehydrogenase A (LDHA). acs.org One compound, in particular, was identified as the most active inhibitor against both PDK1 and LDHA, with IC50 values of 57.10 µg/mL and 64.10 µg/mL, respectively. acs.org

Pim-1 Kinase : Benzothienopyrimidinones, which can be derived from a tetrahydrobenzo[b]thiophene core, have been discovered as a novel class of potent inhibitors of Pim kinases (Pim-1, Pim-2, and Pim-3). nih.gov These serine/threonine kinases are often overexpressed in various cancers. nih.govnih.gov

Table 3: Inhibition of Various Enzymes by Tetrahydrobenzo[b]thiophene Derivatives

Derivative Class Target Enzyme Activity
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophenes COX-2 Downregulation of expression
4,5,6,7-Tetrahydrobenzo[b]thiophene derivative PDK1 IC50: 57.10 µg/mL
4,5,6,7-Tetrahydrobenzo[b]thiophene derivative LDHA IC50: 64.10 µg/mL
Benzothienopyrimidinones Pim-1, Pim-2, Pim-3 Potent inhibition

Data compiled from studies on the enzymatic inhibition of tetrahydrobenzo[b]thiophene derivatives. researchgate.netacs.orgnih.gov

In Vitro Cellular Studies (Non-Human)

Antimicrobial and Antifungal Activity InvestigationsA review of the literature reveals no studies dedicated to investigating the antimicrobial or antifungal activity of this compound. While the general class of substituted benzothiophenes has been explored for these properties, the efficacy of this particular nitro-substituted compound against bacterial or fungal pathogens is currently unknown.

Note: As no specific research data for this compound was found in the reviewed scientific literature for the outlined biological activities, data tables could not be generated.

Cellular Uptake and Subcellular Localization Studies.

Currently, specific experimental data on the cellular uptake mechanisms and subsequent subcellular localization of this compound are not extensively reported in publicly available scientific literature. Research on the broader class of tetrahydrobenzo[b]thiophene derivatives often focuses on target engagement and downstream effects, without detailing the specifics of membrane transport and intracellular distribution. Future investigations would be necessary to elucidate the pathways by which this compound enters cells and where it accumulates, which is crucial for understanding its mechanism of action at a cellular level.

Structure-Activity Relationship (SAR) Studies at the Molecular Level.

Structure-activity relationship (SAR) studies on the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold have provided critical insights into how chemical modifications influence biological activity. These studies are essential for optimizing lead compounds and understanding their interactions with biological targets.

The biological activity of the 4,5,6,7-tetrahydrobenzo[b]thiophene core is significantly modulated by the nature and position of its substituents. For the specific compound this compound, the 2-amino and 3-nitro groups are the primary determinants of its interaction profile.

The 2-Amino Group: The primary amine at the C2 position is a crucial feature for the biological activity of many derivatives within this class. Research on related analogues has shown that this group can act as a key hydrogen bond donor, facilitating interactions with amino acid residues in protein targets. researchgate.netmdpi.comsemanticscholar.orgdoaj.org For instance, in studies on microtubule-targeting agents, the 2-NH2 group was found to form water-mediated hydrogen bonds within the colchicine binding site of tubulin. mdpi.com Transformation or replacement of this amino group often leads to a reduction in activity, highlighting its importance for target engagement. nih.gov

The 3-Nitro Group: The nitro group at the C3 position is a strong electron-withdrawing group, which profoundly influences the electronic properties of the thiophene ring. The presence of a nitro group at this position has been shown to have a significant effect on the biological activity of thiophenes. nih.gov In broader studies of bioactive molecules, nitro groups have been intentionally included in molecular designs due to their reported contributions to anticancer effects. nih.gov The position of the nitro group is critical; studies on other molecular scaffolds demonstrate that its placement can dramatically alter biological activities such as anti-inflammatory and vasorelaxant effects. mdpi.com The electron-withdrawing nature of the nitro group can modulate the reactivity and binding affinity of the entire molecule.

The combination of a hydrogen-donating amino group at C2 and a strong electron-withdrawing nitro group at C3 creates a unique electronic and steric profile that dictates the compound's potential biological targets and potency.

Molecular docking and virtual screening are computational techniques widely used to predict the binding modes and affinities of ligands like this compound to various protein targets. While docking studies on this exact molecule are not specified, extensive research on the parent scaffold has identified several key protein targets.

Tubulin: A prominent target for this class of compounds is tubulin, a key protein in microtubule formation. mdpi.comsemanticscholar.orgdoaj.org Docking studies have consistently shown that tetrahydrobenzo[b]thiophene derivatives bind to the colchicine site of tubulin. nih.govresearchgate.net The tricyclic scaffold fits well within this pocket, with the pyrimidine (B1678525) and cyclohexene (B86901) rings (in fused systems) or the thiophene and tetrahydro-benzene rings overlapping with different regions of the colchicine structure. mdpi.com The interactions are typically stabilized by hydrophobic contacts with residues like Valβ236 and Ileβ316, and hydrogen bonds, often involving the 2-amino group, with residues such as Cysβ239. mdpi.com

Kinases and Enzymes: Derivatives of this scaffold have been evaluated as inhibitors of enzymes involved in cancer metabolism, such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA). nih.govresearchgate.net Docking studies have helped to elucidate the binding modes within the active sites of these enzymes.

Keap1: The Kelch-like ECH-associated protein 1 (Keap1) is another identified target. researchgate.netnih.gov Keap1 is a negative regulator of the Nrf2 transcription factor, a key component of the cellular antioxidant response. Docking simulations have shown that 2-amino-tetrahydrobenzo[b]thiophene derivatives can bind to the Kelch domain of Keap1, with the amino group forming hydrogen bonds with key amino acids like ILE 559. researchgate.net This interaction disrupts the Keap1-Nrf2 complex, leading to the activation of antioxidant pathways.

The following table summarizes representative findings from molecular docking studies on related tetrahydrobenzo[b]thiophene derivatives.

Target ProteinPDB IDKey Interacting ResiduesType of InteractionReference
Keap17C5EILE 559Hydrogen Bond researchgate.net
Tubulin5NM5Cysβ239, Valβ236, Ileβ316Hydrogen Bond, Hydrophobic mdpi.comresearchgate.net
PDK1 / LDHAN/AN/AN/A nih.govresearchgate.net

Computational Pharmacokinetics (ADME) Modeling (excluding human bioavailability).

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a critical component in the early stages of drug discovery to predict the pharmacokinetic properties of a compound. While specific experimental pharmacokinetic data for this compound are unavailable, computational studies on the parent scaffold provide valuable insights into its potential drug-likeness. nih.govresearchgate.netresearchgate.net

These computational models predict various physicochemical and pharmacokinetic parameters. Key predicted properties for this class of compounds often include:

Intestinal Absorption: Predictions for human intestinal absorption (HIA) and Caco-2 cell permeability are frequently calculated to estimate oral absorption potential.

Blood-Brain Barrier (BBB) Penetration: The logBB value is calculated to predict whether a compound is likely to cross the blood-brain barrier.

Drug-Likeness: Many studies evaluate derivatives against established rules for drug-likeness, such as Lipinski's Rule of Five. These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to assess the compound's suitability as an oral drug candidate.

Metabolic Stability: Predictions may also include whether the compound is likely to be a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 (CYP) isoforms.

The table below presents a summary of the types of ADME parameters commonly predicted for this class of molecules.

ADME ParameterDescriptionGeneral Findings for the ScaffoldReference
Human Intestinal Absorption (HIA)Predicts the percentage of the compound absorbed through the human intestine.Generally predicted to have good absorption.
Caco-2 PermeabilityAn in vitro model for predicting human intestinal absorption.Favorable permeability is often predicted.
Blood-Brain Barrier (logBB)Predicts the ability of a compound to cross into the central nervous system.Varies depending on specific substitutions.
P-glycoprotein (Pgp) SubstratePredicts if the compound is a substrate for the Pgp efflux pump.Some derivatives have been shown to circumvent Pgp-mediated resistance. mdpi.com
Lipinski's Rule of FiveA set of rules to evaluate drug-likeness and potential for oral activity.Derivatives are often designed to be compliant. nih.govresearchgate.net

These computational analyses consistently suggest that the 4,5,6,7-tetrahydrobenzo[b]thiophene scaffold possesses desirable drug-like and pharmacokinetic characteristics, making it a promising framework for the development of therapeutic agents. nih.govresearchgate.net

Emerging Academic Applications Beyond Biological Systems Non Clinical

Role as Synthetic Building Blocks for Complex Organic Molecules

The class of 2-aminothiophenes, to which 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine belongs, are highly valued as intermediates in organic synthesis. thieme-connect.com Their preparation is often achieved through the Gewald reaction, a multicomponent condensation that efficiently assembles the polysubstituted thiophene (B33073) ring system. wikipedia.orgorganic-chemistry.orgacs.org This accessibility makes them attractive starting points for more complex molecular architectures.

The strategic placement of the amino and nitro groups on the thiophene core allows for a wide range of subsequent chemical transformations. The amino group can act as a nucleophile or be diazotized to create azo compounds, while the nitro group can be reduced or otherwise modified. acs.orgfrontiersin.org This reactivity makes the compound a versatile synthetic building block for constructing larger, functionalized organic molecules. enamine.netwhiterose.ac.uk Researchers have utilized similar 2-aminothiophene scaffolds to synthesize a variety of fused heterocyclic systems, which are prominent in medicinal chemistry and materials science. nih.gov For instance, these building blocks are instrumental in preparing thieno[2,3-b]indoles, a class of compounds investigated for their electronic properties and biological activity. nih.govresearchgate.net

Table 1: Examples of Complex Molecules Synthesized from 2-Aminothiophene Scaffolds
Building Block ClassResulting Complex MoleculeSignificance/Application AreaReference
2-AminothiophenesThieno[2,3-b]indolesBioactive compounds, functional materials for organic electronics nih.govresearchgate.net
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFused Pyrimidine (B1678525) SystemsPotential anti-infective agents nih.gov
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrileFused Thiazine SystemsPotential anti-infective agents nih.gov
2-AminothiophenesAzo DyesColorants, potential for optoelectronic materials acs.org

Exploration in Materials Science Research

The electronic and structural characteristics of the tetrahydrobenzo[b]thiophene core have prompted its exploration in the field of materials science.

Substituted 2-aminothiophenes are recognized as crucial intermediates in the synthesis of azo dyes. acs.org The process typically involves the diazotization of the amino group, which can then be coupled with other aromatic systems to create extended conjugated molecules capable of absorbing light in the visible spectrum. This property is fundamental to the function of organic dyes used in various applications, including textiles and printing.

Furthermore, the inherent electronic properties of thiophene-containing compounds make them candidates for optoelectronic materials. Derivatives such as thieno[2,3-b]indoles have been employed in organic electronics as electroluminescent materials. nih.gov The sulfur atom in the thiophene ring contributes to the delocalization of π-electrons, which is essential for charge transport in organic semiconductors. The ability to tune the electronic properties through substitution on the ring system allows for the design of materials with specific absorption and emission characteristics, potentially for use in organic light-emitting diodes (OLEDs) or as sensitizers in dye-sensitized solar cells (DSSCs).

The field of conducting polymers has also seen the application of thiophene-based structures. Fused thiophene systems, including derivatives of thieno[2,3-b]indole, are utilized in the development of conductive polymers. nih.gov The planarity and electron-rich nature of the thiophene ring facilitate π-stacking and charge mobility along the polymer backbone. By incorporating units derived from this compound into a polymer chain, it may be possible to modulate the resulting material's conductivity, bandgap, and other electronic properties. The functional groups present on the monomer unit offer sites for polymerization and cross-linking, providing a pathway to new polymeric materials with tailored characteristics for applications in sensors, antistatic coatings, and electronic devices.

Investigation in Agrochemical Research (e.g., chitinase (B1577495) inhibitors)

The 2-aminothiophene scaffold is a recognized pharmacophore in the development of new agrochemicals. thieme-connect.com Thiophene-based compounds have been investigated for a range of bioactivities, including fungicidal and insecticidal properties. ekb.eg This has led to research into their potential as active ingredients in crop protection products.

One area of investigation is their potential as enzyme inhibitors. For example, chitinase is an enzyme crucial for the structural integrity of fungal cell walls and the exoskeletons of insects. Inhibitors of this enzyme are therefore of significant interest in the development of novel fungicides and insecticides. researchgate.net While direct studies of this compound as a chitinase inhibitor are not prominent, the general 2-aminothiophene framework serves as a template for synthesizing libraries of compounds that can be screened for such activity. The diverse substitutions possible on the thiophene ring allow for the systematic modification of the molecule's shape and electronic properties to optimize binding to the active site of target enzymes like chitinase.

Applications in Analytical Chemistry as Reagents or Probes

The chemical reactivity and spectroscopic properties of this compound and its derivatives suggest potential applications in analytical chemistry. The synthesis of azo dyes from 2-aminothiophenes points to their utility as colorimetric reagents. acs.org Changes in the absorption spectrum of such dyes upon binding to a specific analyte (e.g., a metal ion) could form the basis of a quantitative analytical method.

Additionally, derivatives of tetrahydrobenzo[b]thiophene have been explored for use in conductivity-based sensors and for bio-diagnostics. researchgate.net The functional groups on the molecule—the amine and nitro groups—can serve as recognition sites for analytes or as points of attachment to a sensor surface. For example, the amino group could be used to anchor the molecule to a solid support, creating a stationary phase for chromatography or a functionalized surface for a chemical sensor. The development of fluorescent probes is another possibility, where the thiophene core acts as a fluorophore whose emission properties are modulated by the presence of a target analyte.

Future Research Directions and Unexplored Avenues for 3 Nitro 4,5,6,7 Tetrahydrobenzo B Thiophen 2 Amine

Development of More Sustainable and Green Synthetic Methodologies

The classical synthesis of 2-aminothiophenes, the Gewald reaction, is a robust multi-component reaction, but historical methods often rely on volatile organic solvents and stoichiometric amounts of base. nih.govijpbs.com Future research must prioritize the development of green and sustainable synthetic routes to 3-Nitro-4,5,6,7-tetrahydrobenzo[b]thiophen-2-amine.

Key research avenues include:

Alternative Solvents: Exploring benign solvent systems such as water, polyethylene (B3416737) glycol (PEG), or deep eutectic solvents, which have proven effective for the synthesis of other 2-aminothiophenes. nih.govresearchgate.net A study by Abaee et al. demonstrated high yields for Gewald reactions in a simple triethylamine/water mixture at room temperature. nih.gov

Catalysis: Investigating reusable heterogeneous catalysts, such as NaAlO2 or ZnO/nanoclinoptilolite, could replace traditional homogeneous bases, simplifying purification and reducing waste. nih.gov

Energy Sources: The use of microwave irradiation or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating. researchgate.net A novel approach for synthesizing 3-nitro-2-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction followed by microwave-assisted dehydration and aromatization, a pathway that could be adapted for the target compound. nih.gov

Table 1: Comparison of Green Synthetic Strategies for 2-Aminothiophene Synthesis Applicable to the Target Compound
MethodologyKey AdvantagesPotential for Target CompoundReference
Aqueous Synthesis (Et3N/H2O)Eliminates volatile organic solvents, mild room temperature conditions, simple product precipitation.High potential for direct adaptation, offering an eco-friendly alternative to traditional methods. nih.gov
Microwave-Assisted Organic Synthesis (MAOS)Drastic reduction in reaction time, improved yields, enhanced energy efficiency.Particularly relevant given the successful MAOS-based synthesis of other nitrothiophenes. nih.gov
Reusable Catalysts (e.g., NaAlO2)Catalyst can be recovered and reused, cost-effective, environmentally benign conditions.Offers a pathway to a more circular and economical synthesis process. nih.gov
Deep Eutectic Solvents (DES)Biodegradable, low-cost, and non-toxic reaction medium.An emerging area that could provide a novel and highly sustainable synthetic environment. nih.gov

Exploration of Novel Reaction Pathways and Cascade Transformations

The this compound molecule is equipped with multiple reactive sites—the primary amine, the electron-rich thiophene (B33073) ring, and the electron-withdrawing nitro group—making it an ideal starting point for complex molecular architectures. Future work should focus on leveraging this reactivity.

Unexplored pathways include:

Cascade Reactions: Designing one-pot cascade reactions where the amino group initiates a sequence of transformations. For instance, reaction with bifunctional reagents could lead to the rapid assembly of fused polycyclic systems, such as novel thieno[2,3-d]pyrimidines. researchgate.netnih.gov

Exploiting the Nitro Group: The nitro group is not merely a passive substituent. Its powerful electron-withdrawing nature can be used to direct further substitutions on the thiophene ring. Furthermore, its reduction to an amino group would yield a versatile diamine derivative, a precursor for new heterocyclic rings or polymerization monomers.

Multicomponent Reactions (MCRs): Using the title compound as the amine component in novel MCRs (e.g., Ugi or Petasis reactions) could generate highly diverse molecular libraries with potential biological activities, a strategy that has expanded the utility of related 2-aminothiophenes. bohrium.com

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to accelerate research and rationalize experimental findings. For this compound, future computational studies should be a priority.

Key areas for computational modeling include:

Reaction Mechanism Elucidation: DFT calculations can provide deep mechanistic insight into synthetic pathways, such as the Gewald reaction, helping to optimize conditions for higher yields and selectivity. chemrxiv.orgnjit.edu Similar studies can be applied to predict the feasibility of novel cascade reactions.

Predictive Reactivity: Computational models can predict the reactivity of different sites on the molecule. This includes calculating parameters like electrostatic potential, frontier molecular orbitals, and global reactivity descriptors to guide synthetic transformations and understand the electronic influence of the nitro group. nih.govmdpi.comnih.gov

Virtual Screening: Docking the 3-nitro compound into the active sites of various enzymes and receptors can predict potential biological targets, thereby prioritizing experimental screening efforts. nih.gov This approach has been successfully used for other tetrahydrobenzo[b]thiophenes against targets like the Keap1 protein. nih.govnih.gov

Metabolism Prediction: In silico tools can predict the metabolic fate of the compound, identifying potential reactive metabolites that might arise from the nitroaromatic or thiophene moieties. nih.gov

Discovery of New Molecular Targets and Signaling Pathways

The 4,5,6,7-tetrahydrobenzo[b]thiophene core is a well-established pharmacophore found in compounds with anticancer, anti-inflammatory, and antimicrobial activities. ekb.egekb.egnih.gov The introduction of a nitro group could significantly modulate this biological profile, creating opportunities to discover new therapeutic applications.

Future research should involve:

Broad Biological Screening: The compound should be systematically screened against a wide array of molecular targets. Given the known activities of related scaffolds, high-priority targets include protein kinases (EGFR, HER2), metabolic enzymes (PDK1, LDHA), and inflammatory enzymes (LOX). ekb.egnih.govnih.gov

Phenotypic Screening: Unbiased phenotypic screening in various disease models (e.g., cancer cell lines, pathogenic microbes, immune cells) could uncover unexpected biological activities and novel mechanisms of action.

Allosteric Modulation: Investigating the potential of the compound to act as a positive or negative allosteric modulator of G-protein coupled receptors (GPCRs), a role identified for other 2-aminothiophene derivatives like those targeting the GLP-1 receptor. nih.gov

Table 2: Potential Molecular Targets for this compound Based on Scaffold Activity
Target ClassSpecific ExamplesTherapeutic AreaReference
Protein KinasesEGFR, HER2Oncology ekb.eg
Metabolic EnzymesPDK1, LDHAOncology nih.gov
GPCRs (Allosteric Sites)A1 Adenosine Receptor, GLP-1RNeurology, Metabolic Diseases nih.govresearchgate.net
Inflammatory EnzymesLipoxygenases (LOX)Inflammation nih.gov
Oxidative Stress PathwaysKeap1Oxidative Stress-Related Diseases nih.gov

Integration into Advanced Functional Materials Systems

Thiophene is a cornerstone of organic electronics due to its excellent charge-transport properties. acs.org The unique electronic characteristics of this compound make it a compelling candidate for new functional materials.

Unexplored avenues include:

Organic Semiconductors: The compound could be used as a monomer for electropolymerization or as a building block in the synthesis of larger conjugated molecules for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). The strong electron-withdrawing nitro group would significantly lower the LUMO energy level, a key parameter for creating n-type organic semiconductors.

Fluorescent Dyes and Sensors: The aminothiophene core can be incorporated into larger chromophores, such as BODIPY dyes, to tune their photophysical properties. researchgate.net The nitro group's quenching ability could be harnessed to design "turn-on" fluorescent sensors that respond to specific analytes or environmental changes.

Conducting Polymers: Polythiophene and its derivatives are widely used as conducting polymers. mdpi.com Future work could explore the polymerization of the title compound to create novel polymers with unique electronic properties, potentially for use in biosensors or as antistatic coatings.

Multidisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

The full potential of this compound can only be realized through a deeply integrated, multidisciplinary research approach. The distinct properties of this molecule require a convergence of expertise.

Future collaborations should focus on:

Chem-Bio-Materials Synergy: A collaborative pipeline where synthetic chemists develop green synthetic routes, computational chemists predict properties, biologists screen for therapeutic targets, and materials scientists integrate the molecule into functional devices.

Advanced Drug Delivery: Combining the molecule with nanotechnology to create targeted drug delivery systems. For example, loading the compound onto magnetic nanoparticles, a strategy that has shown promise for other tetrahydrobenzo[b]thiophenes in targeting colorectal cancer. nih.gov

Biomaterials: Incorporating the compound into biocompatible polymers, like chitosan (B1678972) films, to create materials with inherent therapeutic properties, such as antifungal or antibacterial surfaces for medical devices or wound dressings. nih.gov

Methodological Innovations in Characterization and Analysis

While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, a deeper understanding of the compound's structure and properties necessitates the application of more advanced analytical methods.

Future research should employ:

Advanced Structural Analysis: Routine use of single-crystal X-ray diffraction to unambiguously determine the three-dimensional structure and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties and receptor binding. nih.govresearchgate.net

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are vital for assessing the thermal stability of the compound, a key requirement for its application in materials science and melt processing. nih.gov

Spectroscopic and Electrochemical Analysis: For materials applications, detailed characterization using UV-Vis and fluorescence spectroscopy to determine its photophysical properties, and cyclic voltammetry to measure its redox potentials and energy levels (HOMO/LUMO), will be essential.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, transforming it from a chemical entity into a valuable tool for medicine and technology.

Q & A

Q. Notes

  • Avoid commercial sources (e.g., ) as per reliability guidelines.
  • Advanced questions emphasize mechanistic insights (e.g., puckering dynamics, SAR).
  • Methodologies are derived from peer-reviewed protocols in synthesis, spectroscopy, and bioassays.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.